molecular formula C16H16ClN5O3S B4211729 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide

Cat. No.: B4211729
M. Wt: 393.8 g/mol
InChI Key: QZLBGGOQBRTFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a cyano-substituted cyclopentathiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the chloro, methyl, and nitro substituents. The cyclopentathiene ring is then synthesized separately and functionalized with a cyano group. Finally, the two moieties are coupled through a butanamide linker under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, affecting cellular processes. The overall effect depends on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methyl-3-nitro-1H-pyrazole
  • 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene
  • 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Uniqueness

4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrazole and a cyclopentathiene ring, along with the nitro and cyano substituents, makes it distinct from other similar compounds .

Properties

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-9-14(17)15(22(24)25)20-21(9)7-3-6-13(23)19-16-11(8-18)10-4-2-5-12(10)26-16/h2-7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBGGOQBRTFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Reactant of Route 3
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.